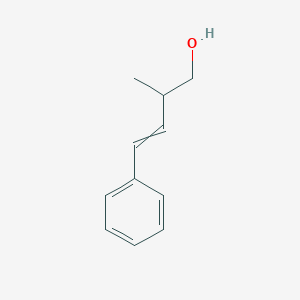
5-(Diethylamino)benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diethylamino)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzene-1,3-dicarboxylic acid, where one of the hydrogen atoms on the benzene ring is replaced by a diethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)benzene-1,3-dicarboxylic acid typically involves the nitration of benzene-1,3-dicarboxylic acid, followed by reduction and subsequent alkylation. The nitration step introduces a nitro group at the desired position on the benzene ring. This is followed by reduction of the nitro group to an amino group using a reducing agent such as iron and hydrochloric acid. Finally, the amino group is alkylated with diethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
5-(Diethylamino)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The diethylamino group can be oxidized to form corresponding N-oxides.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diethylamino group can yield N-oxides, while reduction of the carboxylic acids can produce alcohols or aldehydes.
科学的研究の応用
5-(Diethylamino)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-(Diethylamino)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The diethylamino group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The carboxylic acid groups can participate in ionic interactions with positively charged residues in the target proteins.
類似化合物との比較
Similar Compounds
Benzene-1,3-dicarboxylic acid: The parent compound without the diethylamino group.
5-Aminoisophthalic acid: Similar structure but with an amino group instead of a diethylamino group.
5-Nitroisophthalic acid: Contains a nitro group instead of a diethylamino group.
Uniqueness
5-(Diethylamino)benzene-1,3-dicarboxylic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
677010-19-4 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC名 |
5-(diethylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-3-13(4-2)10-6-8(11(14)15)5-9(7-10)12(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
InChIキー |
OXUZVZDNGHHBGT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


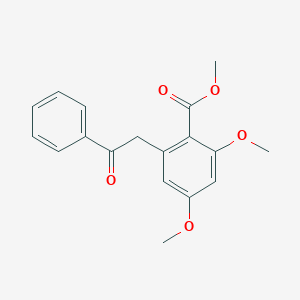
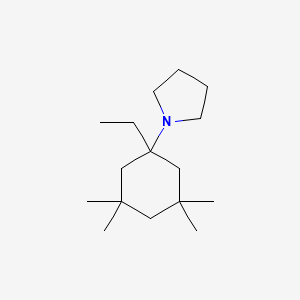
![3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol](/img/structure/B12536907.png)

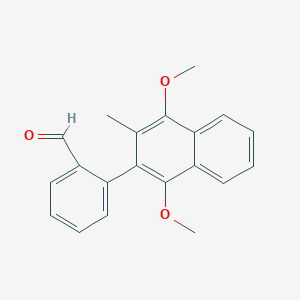
![1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol](/img/structure/B12536934.png)
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
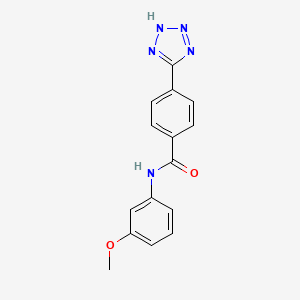
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
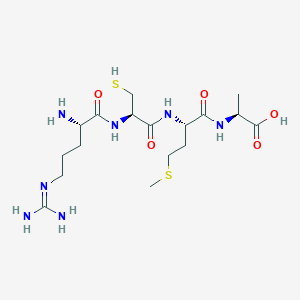
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
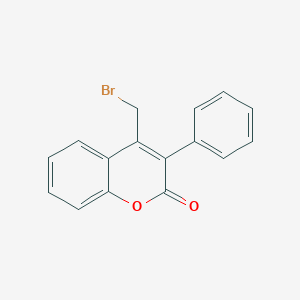
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)
